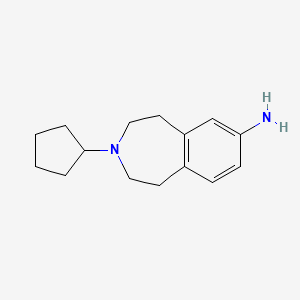
3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine is a benzazepine-based chemical compound with the molecular formula C15H22N2 and a molecular weight of 230.355. This compound has been studied for its potential therapeutic effects and is part of a broader class of hydrogenated benzazepines, which are known for their biological activity .
Preparation Methods
The synthesis of 3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine involves several steps. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex .
Chemical Reactions Analysis
3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by propylphosphonic anhydride, leading to the formation of dihydrobenzazepinones.
Reduction: The compound can be reduced using hydrogenation techniques, often involving palladium or platinum catalysts.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which can introduce different functional groups into the benzazepine ring.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex benzazepine derivatives.
Biology: The compound has shown promise in studies related to cardiovascular diseases, rheumatoid arthritis, and diabetic retinopathy.
Medicine: It is being investigated for its potential as a therapeutic agent for conditions such as osteoporosis and acute renal failure.
Industry: The compound’s antibacterial activity and ability to inhibit squalene synthase make it a candidate for use in the treatment of hyperlipidemia.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine involves its interaction with specific molecular targets and pathways. It acts as a sodium channel blocker and an inhibitor of squalene synthase, which contributes to its therapeutic effects . The compound’s ability to modulate these pathways makes it effective in treating various medical conditions .
Comparison with Similar Compounds
3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine can be compared to other benzazepine derivatives, such as:
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: This compound has similar structural features but differs in its functional groups and biological activity.
7-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one: Another benzazepine derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific cyclopentyl substitution, which imparts unique biological activities and therapeutic potential.
Properties
IUPAC Name |
3-cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-14-6-5-12-7-9-17(10-8-13(12)11-14)15-3-1-2-4-15/h5-6,11,15H,1-4,7-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHQXRBVSTVZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC3=C(CC2)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2805196.png)
![6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one](/img/structure/B2805197.png)
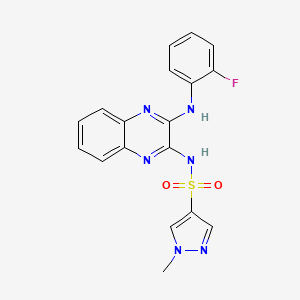
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2805201.png)
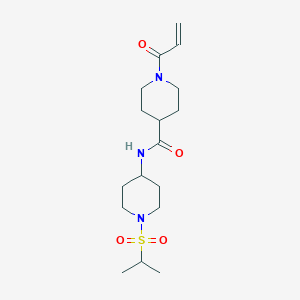

![N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2805204.png)
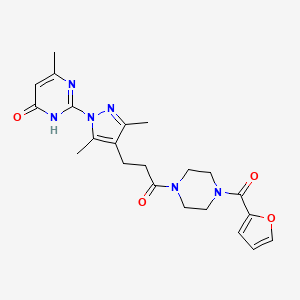
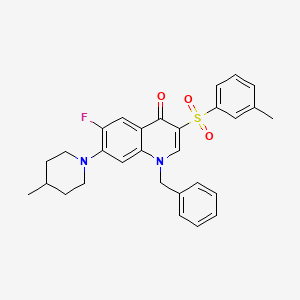
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2805207.png)
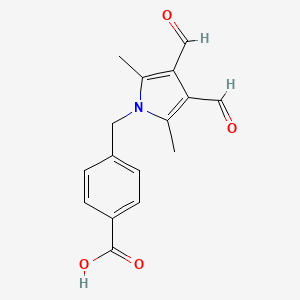

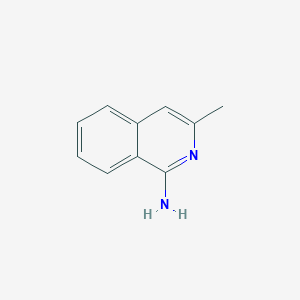
![Methyl 2-(2,5-difluorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2805218.png)
